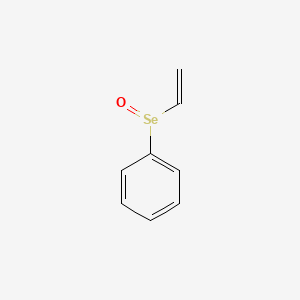
Benzene, (ethenylseleninyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (ethenylseleninyl)- is an organic compound characterized by the presence of a benzene ring substituted with an ethenylseleninyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (ethenylseleninyl)- typically involves the introduction of an ethenylseleninyl group to a benzene ring. One common method is the reaction of benzene with ethenylseleninyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.
Industrial Production Methods: Industrial production of Benzene, (ethenylseleninyl)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: Benzene, (ethenylseleninyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ethenylseleninyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethenylseleninyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield seleninic acids, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzene, (ethenylseleninyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, (ethenylseleninyl)- exerts its effects involves the interaction of the ethenylseleninyl group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
- Benzene, (ethenylsulfinyl)-
- Benzene, (ethenylsulfonyl)-
- Benzene, (ethenylthio)-
Comparison: Benzene, (ethenylseleninyl)- is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to sulfur or oxygen analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making Benzene, (ethenylseleninyl)- particularly valuable in research and industrial applications.
Properties
CAS No. |
66030-49-7 |
|---|---|
Molecular Formula |
C8H8OSe |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
ethenylseleninylbenzene |
InChI |
InChI=1S/C8H8OSe/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 |
InChI Key |
NEIWGWZZXLQYGD-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Se](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















